molecular formula C16H12FNO3 B8278125 2-(4-Fluorophenyl)-5-hydroxy-N-methylbenzofuran-3-carboxamide

2-(4-Fluorophenyl)-5-hydroxy-N-methylbenzofuran-3-carboxamide

Cat. No.: B8278125
M. Wt: 285.27 g/mol
InChI Key: XCKUYRKSLKTXSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Fluorophenyl)-5-hydroxy-N-methylbenzofuran-3-carboxamide is a useful research compound. Its molecular formula is C16H12FNO3 and its molecular weight is 285.27 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C16H12FNO3

Molecular Weight

285.27 g/mol

IUPAC Name

2-(4-fluorophenyl)-5-hydroxy-N-methyl-1-benzofuran-3-carboxamide

InChI

InChI=1S/C16H12FNO3/c1-18-16(20)14-12-8-11(19)6-7-13(12)21-15(14)9-2-4-10(17)5-3-9/h2-8,19H,1H3,(H,18,20)

InChI Key

XCKUYRKSLKTXSP-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(OC2=C1C=C(C=C2)O)C3=CC=C(C=C3)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 2-(4-fluorophenyl)-5-hydroxybenzofuran-3-carboxylic acid (1 g, 3.7 mmol, 1 eq), methylamine in THF (2 M solution) (0.689 g, 21.5 mmol, 1 eq), HOBT (0.83 g, 6.2 mmol, 1.7 eq), EDC.HCl (1.24 g, 6.6 mmol, 1.8 eq) in DMF at ambient temperature under nitrogen was added Diisopropyl ethylamine (2.32 g, 18.5 mmol, 3.0 eq). The clear mixture was stirred at ambient temperature for 12 h. The LCMS indicated the desired product. The mixture was concentrated cooled in an ice-water bath, further diluted with water. The white solid was filtered and washed with water and dried in vacuum. Yield: 0.85 g (90%). 1H NMR (400 MHz, DMSO-d6): δ 2.81-2.82 (d, 3H, J=4.5 Hz), 6.80-6.83 (m, 1H), 6.94-6.95 (d, 1H, J=2.3 Hz), 7.34-7.38 (t, 2H, J=8.7 Hz), 7.44-7.47 (d, 1H, J=8.8 Hz), 7.90-7.93 (m, 2H), 8.39-8.40 (d, 1H, J=4.4 Hz), 9.3 (s, 1H). LCMS: (ES+) m/z=286.1 (M+H).
Quantity
1 g
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reactant
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0 (± 1) mol
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reactant
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0.689 g
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reactant
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0.83 g
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reactant
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1.24 g
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reactant
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0 (± 1) mol
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2.32 g
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